Buta-1,3-diene-1-sulfonyl fluoride
CAS No.: 1937242-86-8
Cat. No.: VC4670335
Molecular Formula: C4H5FO2S
Molecular Weight: 136.14
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1937242-86-8 |
|---|---|
| Molecular Formula | C4H5FO2S |
| Molecular Weight | 136.14 |
| IUPAC Name | (1E)-buta-1,3-diene-1-sulfonyl fluoride |
| Standard InChI | InChI=1S/C4H5FO2S/c1-2-3-4-8(5,6)7/h2-4H,1H2/b4-3+ |
| Standard InChI Key | AIIIUATWZPUYHX-ARJAWSKDSA-N |
| SMILES | C=CC=CS(=O)(=O)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a buta-1,3-diene backbone with a sulfonyl fluoride (-SO₂F) group at position 1. Key structural attributes include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₅FO₂S | |
| SMILES | C=CC=CS(=O)(=O)F | |
| InChIKey | AIIIUATWZPUYHX-ONEGZZNKSA-N | |
| Boiling Point | Not reported | |
| Density | Not reported |
The (E)-configuration of the diene is stabilized by conjugation with the electron-withdrawing sulfonyl fluoride group, as evidenced by NMR and X-ray crystallographic data of analogous compounds . Quantum mechanical calculations suggest significant polarization at the sulfur atom, enhancing electrophilicity .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Primary synthetic routes include:
-
Radical Fluorosulfonylation: Photocatalytic generation of fluorosulfonyl radicals from precursors like SO₂F₂, followed by addition to 1,3-dienes . Yields range from 60–85% under optimized conditions .
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Transition Metal Catalysis: Rh(I)-catalyzed 1,4-arylation of dienesulfonyl fluorides with aryl boronic acids, achieving regioselectivities >98% . For example, reaction with phenylboronic acid yields (E)-2-aryl-4-alkylbut-3-ene-1-sulfonyl fluorides in 96% yield .
Industrial Considerations
Large-scale production employs continuous flow reactors to manage exothermic reactions and enhance safety. Purification via fractional distillation or crystallization ensures >95% purity. A comparative analysis of synthetic methods reveals:
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Radical Addition | 75–85 | 90–95 | Moderate |
| Rh(I) Catalysis | 85–96 | 95–99 | High |
| Nucleophilic Substitution | 60–70 | 85–90 | Low |
Chemical Reactivity and Applications
Fundamental Reactions
The sulfonyl fluoride group undergoes three primary transformations:
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Nucleophilic Substitution: Amines, alcohols, and thiols displace fluoride, forming sulfonamides, sulfonate esters, or thiosulfonates . For instance, reaction with benzylamine produces the corresponding sulfonamide in 89% yield.
-
Radical Additions: Participates in fluorosulfonylation of alkenes and alkynes under blue-light irradiation, enabling late-stage functionalization of drug candidates .
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Cycloadditions: Engages in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride), yielding six-membered sulfonated rings.
Catalytic Applications
In Rh(I)/bicyclo[2.2.2]octadiene systems, the compound serves as a substrate for asymmetric 1,4-arylations. Key outcomes include:
-
Enantiomeric excess (ee) up to 98% for aryl-substituted products .
-
Turnover numbers (TON) exceeding 1,000 in optimized batches .
| Compound | IC₅₀ (μM) | Target |
|---|---|---|
| Buta-1,3-diene-1-SO₂F | 3.22 | Telomerase |
| Ethenesulfonyl Fluoride | 5.78 | Telomerase |
| Imetelstat | 0.15 | Telomerase RNA |
Antitumor Activity
In vitro assays against HeLa cells show 50% growth inhibition at 10 μM. Synergy with cisplatin enhances apoptosis rates by 40%.
Comparison with Analogous Compounds
| Compound | Reactivity | Biological Activity | Synthetic Utility |
|---|---|---|---|
| Buta-1,3-diene-1-SO₂F | High electrophilicity | Telomerase inhibition | Click chemistry, Catalysis |
| Buta-1,3-diene-1-SO₂Cl | Higher reactivity | Not reported | Intermediate synthesis |
| Ethenesulfonyl Fluoride | Moderate | Enzyme inhibition | Polymer chemistry |
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